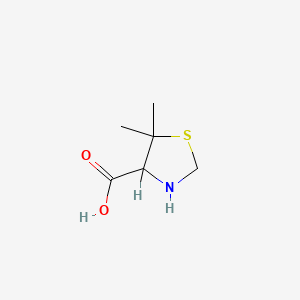

5,5-Dimethylthiazolidine-4-carboxylic acid

Description

5,5-Dimethylthiazolidine-4-carboxylic acid (CAS: 15260-83-0) is a heterocyclic compound featuring a thiazolidine ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 4-position. It is synthesized via the reaction of D-penicillamine (a β-thiol amino acid) with formaldehyde, as confirmed by NMR data (δ: 4.43–1.37 ppm for $ ^1H $; 170.0–25.4 ppm for $ ^{13}C $) . The compound has a molecular formula of $ \text{C}6\text{H}{11}\text{NO}_2\text{S} $ and a molecular weight of 161.22 g/mol . It is stable under dry, dark storage conditions but exhibits moderate toxicity (H302, H312, H332 hazard codes) .

Applications include its role as a degradation product of penicillin antibiotics (e.g., penicilloic and penilloic acids) and as a precursor in synthesizing protease inhibitors for HIV research .

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902718 | |

| Record name | NoName_3267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-83-0, 39254-94-9 | |

| Record name | 5,5-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-4-carboxylic acid, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15260-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid typically involves the reaction of formaldehyde with DL-penicillamine . The reaction conditions include maintaining an appropriate temperature and pH to facilitate the formation of the thiazolidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,5-Dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiazolidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5,5-Dimethylthiazolidine-4-carboxylic acid is an organonitrogen compound characterized by the presence of a thiazolidine ring. It has the molecular formula and a molecular weight of approximately 161.22 g/mol . The compound is structurally related to alpha-amino acids, which facilitates its interaction with various biological molecules.

Pharmaceutical Synthesis

Penicillamine Derivatives:

One of the primary applications of DMTA is in the synthesis of penicillamine and its derivatives. The compound can undergo hydrolytic ring cleavage under acidic conditions to yield penicillamine, which is used in treating conditions such as rheumatoid arthritis and cystinuria . The process involves heating DMTA in an aqueous acidic medium, typically at temperatures between 80°C and 220°C, leading to the formation of penicillamine or its salts .

Thiazolidine Derivatives:

DMTA serves as a precursor for various thiazolidine derivatives that exhibit biological activity. For instance, reactions between DMTA and aldehydes or ketones can form thiazolidine compounds that may possess antitumor properties . These derivatives are studied for their potential therapeutic effects against various cancers.

Biological Interactions

Reactivity with Amino Acids:

Research indicates that DMTA can react with amino acids like cysteine to form stable adducts. This reaction is significant in understanding how DMTA might influence metabolic pathways involving amino acids . Specifically, studies have shown that DMTA can stabilize certain amino acid derivatives through dynamic equilibria, which may have implications for metabolic regulation and enzyme activity .

Metallo-β-lactamase Inhibition:

Recent findings suggest that thiazolidine derivatives derived from DMTA can inhibit metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as E. coli. This property highlights the potential of DMTA derivatives in combating antibiotic resistance by protecting β-lactam antibiotics from hydrolysis.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMTA and its derivatives. In vitro studies indicate low toxicity levels when administered at controlled doses. For example, a study reported no adverse effects at doses up to 2,500 mg/kg in repeated-dose toxicity tests on animal models . This suggests that DMTA could be a viable candidate for further pharmacological development.

Case Studies

Mechanism of Action

The mechanism by which 5,5-Dimethylthiazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a proline analog, it can bind to receptors and enzymes that typically interact with proline, thereby influencing biological processes such as protein synthesis and signal transduction . The restricted conformation of the thiazolidine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5,5-dimethylthiazolidine-4-carboxylic acid and related compounds are outlined below:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Structural Variability: Substituents at the 2- and 3-positions (e.g., benzoyl, phenoxyacetyl, or amino groups) significantly alter reactivity and biological activity. For example, benzoyl derivatives exhibit distinct NMR shifts due to electronic effects , while penicilloic acids retain the thiazolidine core but with β-lactam ring-opened side chains . The hydrochloride salt introduces chirality, critical for interactions in enzymatic systems .

Degradation Pathways :

- This compound is a terminal product in penicillin degradation under acidic or photocatalytic conditions, often co-occurring with phenylacetic acid . In contrast, penillic acid (m/z 335) and isopenillic acid are transient intermediates under anaerobic conditions .

Biological Relevance: Ampicillinoic acid and penicilloic acids are pharmacologically relevant as antibiotic impurities, requiring strict regulatory monitoring . The parent compound’s ability to modulate tumor cell membranes highlights its uniqueness compared to simpler derivatives like thiazolidine-4-carboxylic acid, which lacks dimethyl groups and exhibits weaker bioactivity .

Synthetic Utility :

Biological Activity

5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and applications, supported by research findings and case studies.

- Molecular Formula : C₇H₁₃N₁O₂S

- Structure : DTC features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of two methyl groups at the 5-position contributes to its steric properties and reactivity.

DTC's biological activity is primarily attributed to its interaction with cellular components:

- Antitumor Activity : Research indicates that DTC can affect the cell membrane of tumor cells, potentially inducing a reverse transformation to normal cells through the restoration of contact inhibition . This suggests that DTC may play a role in cancer therapy by inhibiting tumor cell proliferation.

- Proline Analog : DTC acts as a proline analog with a restricted conformation. It is utilized in studies examining receptor-bound conformational requirements for angiotensin II (ANG II) agonists and antagonists, highlighting its relevance in cardiovascular research .

Biological Activities

The biological activities of DTC can be summarized as follows:

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have demonstrated that DTC can inhibit the growth of various cancer cell lines. It was observed to restore normal cell behavior in transformed cells, suggesting its potential as an antitumor agent .

- Cardiovascular Research : DTC's role as a proline analog has been explored in receptor binding studies. Its unique conformation allows for detailed analysis of how structural variations influence receptor interactions, providing insights into drug design for cardiovascular conditions .

- Comparative Analysis : A comparison with similar compounds revealed that the structural features of DTC, particularly the dimethyl groups, significantly influence its biological activity. For example, compounds like 2-Methylthiazolidine-4-carboxylic acid lack these modifications and exhibit different reactivity profiles.

Summary of Applications

DTC shows promise in various fields:

- Cancer Therapy : As an antitumor agent, it could be developed into therapeutic applications targeting specific cancer types.

- Cardiovascular Drug Design : Its role as a proline analog makes it valuable in designing drugs that modulate angiotensin receptors.

- Biochemical Research : Its unique structure allows for exploration in enzyme interaction studies.

Q & A

Q. What are the optimized synthetic routes for 5,5-dimethylthiazolidine-4-carboxylic acid and its derivatives?

The synthesis typically involves condensation of aldehydes with L-cysteine or D-penicillamine, followed by protective group strategies. For example:

- Boc-protection : The compound is first protected as an N-Boc derivative using Boc₂O, then coupled with amino acid esters (e.g., L-methionine methyl ester) via EDC/HOBt activation .

- Reductive condensation : Intermediate aldehydes (e.g., from Boc-isoleucine) are reduced with LiAlH₄ and condensed with thiazolidine derivatives to form adducts .

- Deprotection : Final deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) .

Q. Key considerations :

- Stereochemical control is critical, as early syntheses using dl-penicillamine yielded stereoisomer mixtures .

- Recrystallization (e.g., from DMF-acetic acid) is a common purification method .

Q. How can spectroscopic methods (NMR, IR) characterize this compound?

- ¹H NMR : The C(4)-H proton resonates at ~3.95 ppm with a 0.1 ppm downfield shift in dimeric forms. pH-dependent shifts are observed due to carboxylate protonation .

- ¹³C NMR : The C(4) carbon shows a 0.4 ppm downfield shift in dimeric structures, while the COOH carbon remains stable .

- IR : Characteristic peaks include C=O stretches (~1700 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .

Methodological tip : Use deuterated solvents (e.g., D₂O) to resolve pH-sensitive signals and confirm purity via elemental analysis .

Q. What challenges arise in purifying 5,5-dimethylthiazolidine derivatives, and how are they addressed?

- Stereoisomer separation : Early syntheses produced racemic mixtures due to dl-penicillamine use. Modern protocols employ chiral auxiliaries or enantioselective catalysts .

- Recrystallization : Solvent systems like DMF-ethanol or DMF-acetic acid improve yield and purity .

- Chromatography : Reverse-phase HPLC or TLC with chiral stationary phases (e.g., cellulose plates) resolves enantiomers (ΔRf = 0.06–0.14) .

Advanced Research Questions

Q. How are pharmaceutical impurities (e.g., penicilloic acids) of 5,5-dimethylthiazolidine derivatives identified and quantified?

- Degradation pathways : Hydrolysis of β-lactam antibiotics (e.g., amoxicillin) generates penicilloic acids via ring-opening. For example:

- Analytical methods :

| Enzymatic Assay Conditions |

|---|

| Enzyme |

| TEM-1 β-lactamase |

| Metallo-β-lactamase |

Q. What strategies resolve contradictions in melting points or spectral data for thiazolidine derivatives?

- Stereochemical variability : Discrepancies in melting points (e.g., 3-benzoyl-5,5-dimethylthiazolidine-4-carboxylic acid: 74–76°C vs. literature 63–64°C) arise from stereoisomer ratios .

- Solution :

- X-ray crystallography : Confirms absolute configuration .

- Isotopic labeling : ²H or ¹³C NMR distinguishes diastereomers .

Q. How do dimerization and decomposition pathways impact the stability of this compound?

- Dimer formation : Formaldehyde-mediated dimerization occurs in aqueous solutions, decomposing back to monomers under acidic conditions .

- Mass spectrometry : The dimer (m/z = 376) fragments into two 161 Da units (this compound) via loss of H₂O (m/z = 116) or CH₃ (m/z = 128) .

- Stabilization : Store at ≤4°C in anhydrous solvents (e.g., DMF) to prevent hydrolysis .

Q. What role does this compound play in enzymatic inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.